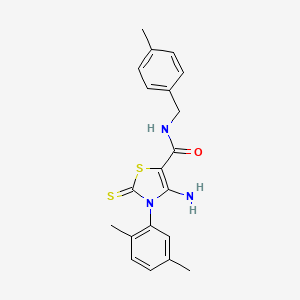

4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.

BenchChem offers high-quality 4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chiral Building Blocks for Drug Synthesis

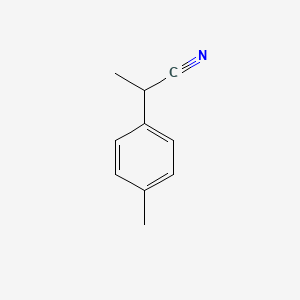

This compound can serve as a precursor for chiral building blocks, which are crucial in the synthesis of enantiomerically pure drugs. The importance of chiral purity in pharmaceuticals is paramount, as different enantiomers of a drug can have different biological activities. For instance, one enantiomer may be therapeutic, while the other could be harmful. Utilizing green chemistry approaches, such as using Saccharomyces cerevisiae as a biocatalyst and natural deep eutectic solvents (NADES), researchers can prepare chiral alcohols like (S)-1-(3-methylphenyl)ethanol, which are essential for drug synthesis .

Asymmetric Reduction in Green Chemistry

The compound is involved in the asymmetric reduction of ketones to produce chiral alcohols. This process is a key step in producing enantiomerically pure substances for the pharmaceutical industry. The use of Saccharomyces cerevisiae and NADES represents a sustainable and eco-friendly method, reducing the environmental impact of chemical synthesis .

Development of Eco-Friendly Procedures

The research on this compound contributes to the development of eco-friendly procedures on an industrial scale. Parameters such as pre-treatment of biocatalysts and recyclation of solvent have been tested, showing potential for scale-up. This aligns with the increasing demand for sustainable practices in the chemical and pharmaceutical industries .

Enantioselective Reductions

The compound’s derivatives have been used in enantioselective reductions, a process that produces one enantiomer preferentially over the other. This is particularly important for the production of drugs, as enantiomeric purity is a regulatory requirement. The highest enantioselectivity was observed for the bioconversion of a related compound, 1-(3,4-dimethylphenyl)ethanone, in a specific NADES, which could be a step towards implementing this method on an industrial scale .

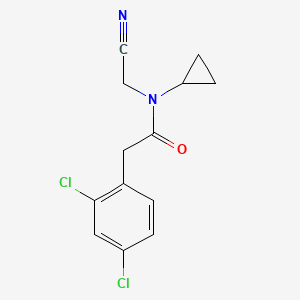

Biocatalytic Processes

Biocatalysis using yeast and other microorganisms is a growing field in green chemistry. The compound can be used in the optimization of biocatalytic processes, which are more environmentally friendly compared to traditional chemical catalysis. This includes improving conversion rates and enantioselectivity, which are critical for the production of high-quality pharmaceuticals .

Pharmaceutical Industry Applications

Finally, the compound and its derivatives are valuable in the pharmaceutical industry for the synthesis of various drugs. The ability to create enantiomerically pure compounds is essential for the development of safe and effective medications. The research into this compound’s applications could lead to advancements in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects .

Propiedades

IUPAC Name |

4-amino-3-(2,5-dimethylphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS2/c1-12-5-8-15(9-6-12)11-22-19(24)17-18(21)23(20(25)26-17)16-10-13(2)4-7-14(16)3/h4-10H,11,21H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMTWGSVWVMMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(N(C(=S)S2)C3=C(C=CC(=C3)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-3-(2,5-dimethylphenyl)-N-(4-methylbenzyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2862379.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2862383.png)

![2-[6,7-dimethoxy-2,4-dioxo-3-[4-(piperidin-1-ylcarbonyl)benzyl]-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide](/img/structure/B2862387.png)

![6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2862394.png)

![1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2862397.png)

![2,5-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2862399.png)